molecular formula C27H23N B2841717 N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine CAS No. 1421789-39-0

N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine

Cat. No.: B2841717
CAS No.: 1421789-39-0
M. Wt: 361.488
InChI Key: BATWIZHAVGUXTO-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine: is an organic compound that features a biphenyl group and a fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine typically involves the coupling of a biphenyl derivative with a fluorene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable palladium catalysts and environmentally benign solvents is also a focus to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups .

Mechanism of Action

The mechanism by which N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The biphenyl and fluorene moieties allow the compound to engage in π-π interactions and hydrogen bonding, facilitating its binding to specific targets. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects .

Comparison with Similar Compounds

Properties

IUPAC Name

9,9-dimethyl-N-(2-phenylphenyl)fluoren-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N/c1-27(2)24-14-8-6-13-22(24)23-18-20(16-17-25(23)27)28-26-15-9-7-12-21(26)19-10-4-3-5-11-19/h3-18,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATWIZHAVGUXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C51)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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